molecular formula C9H18Br3O4P B14694588 Tris(2-bromopropyl)phosphate CAS No. 31858-09-0

Tris(2-bromopropyl)phosphate

Cat. No.: B14694588
CAS No.: 31858-09-0
M. Wt: 460.92 g/mol
InChI Key: ZGSVOKGHZCGQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-bromopropyl)phosphate is an organophosphorus compound widely used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-bromopropyl)phosphate is typically synthesized by reacting phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and solvents to ensure safety and efficiency. The final product is purified and tested for quality before being used in various applications.

Chemical Reactions Analysis

Types of Reactions

Tris(2-bromopropyl)phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Tris(2-bromopropyl)phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tris(2-bromopropyl)phosphate involves its ability to interfere with the combustion process. The compound releases bromine radicals when exposed to heat, which react with free radicals generated during combustion. This reaction helps to slow down or stop the combustion process, thereby reducing the flammability of the material .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine substitution patterns.

    Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant with chlorine atoms instead of bromine.

    Tris(1,3-dichloro-2-propyl)phosphate: Another flame retardant with chlorine atoms and different substitution patterns.

Uniqueness

Tris(2-bromopropyl)phosphate is unique due to its specific bromine substitution pattern, which provides distinct flame-retardant properties. Its effectiveness in reducing flammability and its widespread use in various materials make it a valuable compound in the field of flame retardants .

Properties

CAS No.

31858-09-0

Molecular Formula

C9H18Br3O4P

Molecular Weight

460.92 g/mol

IUPAC Name

tris(2-bromopropyl) phosphate

InChI

InChI=1S/C9H18Br3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3

InChI Key

ZGSVOKGHZCGQGM-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(OCC(C)Br)OCC(C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.